1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol
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Overview
Description
1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol is a synthetic organic compound that features both an ethoxyphenyl group and a fluorophenyl piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the necessary substituents.
Piperazine Derivative Synthesis: The 2-fluorophenyl group can be introduced to piperazine through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the fluorophenyl piperazine derivative under suitable conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid.
Reduction: Reduction reactions can modify the aromatic rings or the piperazine moiety.
Substitution: Halogenation or nitration can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or carboxylic acid derivative.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for 1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethanol: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-Ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol is unique due to the specific combination of ethoxyphenyl and fluorophenyl piperazine moieties, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C20H25FN2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H25FN2O2/c1-2-25-17-9-7-16(8-10-17)20(24)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)21/h3-10,20,24H,2,11-15H2,1H3 |
InChI Key |
HFOWGUWAWCYGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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